2'-Nitro-biphenyl-3,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-NITRO-[1,1’-BIPHENYL]-3,4-DICARBOXYLIC ACID is an organic compound that belongs to the class of nitro biphenyl derivatives. This compound is characterized by the presence of a nitro group (-NO2) attached to one of the benzene rings of the biphenyl structure, along with carboxylic acid groups (-COOH) at the 3 and 4 positions of the other benzene ring. The molecular formula of this compound is C14H9NO6, and it has a molecular weight of 287.23 g/mol .
Preparation Methods
The synthesis of 2’-NITRO-[1,1’-BIPHENYL]-3,4-DICARBOXYLIC ACID typically involves a multi-step process One common method is the nitration of biphenyl derivatives followed by carboxylationThe carboxylation step can be achieved through various methods, including the use of carbon dioxide under high pressure and temperature in the presence of a catalyst .
Industrial production methods often utilize continuous flow processes to enhance efficiency and yield. For example, a three-step continuous flow process involving Suzuki cross-coupling, nitro group reduction, and subsequent carboxylation has been reported for the synthesis of similar biphenyl derivatives .
Chemical Reactions Analysis
2’-NITRO-[1,1’-BIPHENYL]-3,4-DICARBOXYLIC ACID undergoes various chemical reactions, including:
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Common reagents used in these reactions include palladium catalysts, sodium borohydride, and various halogenating agents. The major products formed from these reactions include amino biphenyl derivatives, halogenated biphenyls, and hydroxylated biphenyls .
Scientific Research Applications
2’-NITRO-[1,1’-BIPHENYL]-3,4-DICARBOXYLIC ACID has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2’-NITRO-[1,1’-BIPHENYL]-3,4-DICARBOXYLIC ACID involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to oxidative stress and apoptosis in cancer cells . Additionally, the carboxylic acid groups can form hydrogen bonds with proteins, affecting their structure and function .
Comparison with Similar Compounds
2’-NITRO-[1,1’-BIPHENYL]-3,4-DICARBOXYLIC ACID can be compared with other nitro biphenyl derivatives such as 2-nitrobiphenyl and 4-nitrobiphenyl. While these compounds share similar structural features, the presence of carboxylic acid groups in 2’-NITRO-[1,1’-BIPHENYL]-3,4-DICARBOXYLIC ACID imparts unique chemical properties and reactivity . This compound is more polar and has higher solubility in polar solvents compared to its non-carboxylated counterparts .
Similar Compounds
- 2-Nitrobiphenyl
- 4-Nitrobiphenyl
- 2-Nitro-3-iodobiphenyl
Properties
Molecular Formula |
C14H9NO6 |
---|---|
Molecular Weight |
287.22 g/mol |
IUPAC Name |
4-(2-nitrophenyl)phthalic acid |
InChI |
InChI=1S/C14H9NO6/c16-13(17)10-6-5-8(7-11(10)14(18)19)9-3-1-2-4-12(9)15(20)21/h1-7H,(H,16,17)(H,18,19) |
InChI Key |
JDRNUACRFOXYLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)C(=O)O)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.